molecular formula C23H19BrCl2N2O3 B11552347 N'-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide

N'-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide

Cat. No.: B11552347
M. Wt: 522.2 g/mol
InChI Key: YOXROPCCEYQHSP-UVHMKAGCSA-N
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Description

N’-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and ethoxy groups attached to a benzohydrazide core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19BrCl2N2O3

Molecular Weight

522.2 g/mol

IUPAC Name

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2,4-dichlorobenzamide

InChI

InChI=1S/C23H19BrCl2N2O3/c1-2-30-22-11-16(5-10-21(22)31-14-15-3-6-17(24)7-4-15)13-27-28-23(29)19-9-8-18(25)12-20(19)26/h3-13H,2,14H2,1H3,(H,28,29)/b27-13+

InChI Key

YOXROPCCEYQHSP-UVHMKAGCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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